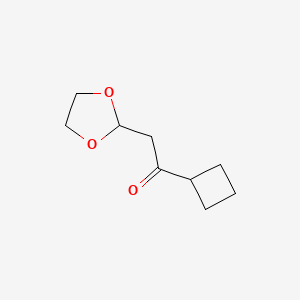

1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone

Descripción

Propiedades

IUPAC Name |

1-cyclobutyl-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8(7-2-1-3-7)6-9-11-4-5-12-9/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWQMSNYAIYWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601255127 | |

| Record name | Ethanone, 1-cyclobutyl-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263365-84-9 | |

| Record name | Ethanone, 1-cyclobutyl-2-(1,3-dioxolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-cyclobutyl-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Acid-Catalyzed Acetalization of Ketones

Method Overview:

This approach involves the acetalization of a suitable ketone precursor with a 1,2-diol in the presence of an acid catalyst, forming the 1,3-dioxolane ring.

- Starting materials: A ketone such as cyclobutanone or a cyclobutyl derivative, and a 1,2-diol (e.g., ethylene glycol or 1,2-propanediol).

- Reaction conditions: Reflux in an inert solvent like benzene, toluene, or chlorobenzene, with azeotropic removal of water to drive the equilibrium toward acetal formation.

- Catalyst: A strong acid such as p-toluenesulfonic acid or sulfuric acid.

- Process details:

- Mix the ketone and diol in the solvent.

- Add the acid catalyst.

- Reflux under a Dean-Stark apparatus to continuously remove water.

- Reaction temperature typically ranges from 80°C to 120°C.

- Duration varies from several hours to overnight.

- Outcome: Formation of the 1,3-dioxolane ring attached to the ketone, yielding the desired acetal.

Nucleophilic Substitution on Reactive Esters

Method Overview:

This approach involves reacting a 1H-1,2,4-triazole derivative with a reactive ester of the form R–CO–X (X = halogen or sulfonyloxy), facilitating substitution at the carbonyl carbon.

- Starting materials: 1H-1,2,4-triazole and a reactive ester such as an acetal or halogenated ester.

- Reaction conditions:

- Solvent: Polar aprotic solvents like N,N-dimethylformamide, acetonitrile, or dimethylsulfoxide.

- Base: Alkali metal hydroxides, carbonates, or tertiary amines (e.g., pyridine).

- Temperature: Elevated, typically between 80°C to 170°C.

- Duration: Several hours under reflux.

- Process:

- Dissolve the reactants in the solvent.

- Add the base to deprotonate the triazole.

- Reflux the mixture, allowing nucleophilic attack on the ester carbonyl.

- Isolate the product via extraction, crystallization, or chromatography.

Cyclobutyl Group Introduction via Alkylation

Method Overview:

Incorporating the cyclobutyl moiety can be achieved through alkylation reactions involving cyclobutyl halides or derivatives.

- Starting materials: A precursor with a suitable leaving group (e.g., cyclobutyl halide) and a nucleophilic intermediate such as a deprotonated acetal or ketone.

- Reaction conditions:

- Solvent: Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide.

- Base: Sodium hydride or potassium tert-butoxide.

- Temperature: Mild to moderate, around 0°C to 50°C.

- Process:

- Generate the nucleophilic species by deprotonation.

- Add cyclobutyl halide to effect alkylation.

- Purify the cyclobutyl-substituted intermediate.

Outcome:

This step yields a cyclobutyl-substituted acetal or ketone precursor, which can then be converted into the target compound via subsequent acetalization or oxidation.

Final Assembly and Purification

- The cyclobutyl group is first introduced onto the ketone or aldehyde backbone.

- The acetalization with 1,2-diol forms the dioxolane ring.

- Reaction parameters such as temperature, solvent polarity, and acid/base catalysts are optimized to maximize yield and purity.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Solvent | Catalyst | Temperature Range | Key Features | References |

|---|---|---|---|---|---|---|

| Acid-catalyzed acetalization | Ketone + 1,2-diol | Benzene, Toluene | p-Toluenesulfonic acid | 80–120°C | Water removal via Dean-Stark | General acetal synthesis literature |

| Ester nucleophilic substitution | Aromatic ketone + reactive ester | DMF, Acetonitrile | Alkali metal bases | 80–170°C | Nucleophilic attack on ester | US8952175B2 |

| Cyclobutyl alkylation | Cyclobutyl halide + nucleophile | THF | NaH, KOtBu | 0–50°C | Alkylation of precursor | Patent literature |

Notes on Research Findings:

- The acetalization process is well-established for cyclic acetals, with process variations allowing for selective formation of the 1,3-dioxolane ring.

- Nucleophilic substitution reactions are versatile, especially when employing reactive esters or halogenated intermediates, enabling the introduction of complex substituents such as cyclobutyl groups.

- The choice of solvents and catalysts critically influences the yield, purity, and stereochemistry of the final product.

- Elevated temperatures facilitate the reaction kinetics but require careful control to prevent side reactions or decomposition.

Análisis De Reacciones Químicas

Types of Reactions

1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone serves as a valuable intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Oxidation: Converting to carboxylic acids or ketones.

- Reduction: Yielding alcohols or alkanes.

- Electrophilic Aromatic Substitution: Introducing new functional groups onto the phenyl ring.

These transformations are crucial for developing pharmaceuticals and other organic compounds.

Pharmacological Research

There is ongoing research into the pharmacological properties of this compound. Preliminary studies suggest potential applications in:

- Anti-inflammatory Agents: Investigated for its ability to modulate inflammatory pathways.

- Analgesic Properties: Potential use in pain relief formulations.

These properties make it a candidate for further exploration in drug development aimed at treating various conditions.

Agricultural Applications

The compound has shown promise as a fungicide and bactericide in agricultural settings. Its efficacy against phytopathogenic fungi makes it suitable for:

- Seed Treatments: Protecting seeds from fungal infections during germination.

- Crop Protection: Reducing fungal growth on various crops such as cereals, vegetables, and fruits.

The antimicrobial spectrum of this compound allows it to be effective without causing significant side effects on crops or the environment.

Data Tables

| Application Area | Specific Uses |

|---|---|

| Organic Chemistry | Intermediate for complex molecules |

| Pharmacology | Potential anti-inflammatory and analgesic |

| Agriculture | Fungicide and bactericide for crops |

Case Studies

Case Study 1: Pharmacological Research

A study investigated the anti-inflammatory effects of this compound in vitro. Results indicated a significant reduction in pro-inflammatory cytokine production when tested on cultured macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Case Study 2: Agricultural Efficacy

In field trials, this compound was applied as a seed dressing on soybean crops. The treated seeds showed a 30% reduction in fungal infections compared to untreated controls, demonstrating its effectiveness as a protective agent against pathogens.

Mecanismo De Acción

The mechanism of action of 1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: It may bind to specific receptors, modulating their activity.

Enzyme Inhibition: The compound could inhibit certain enzymes, affecting metabolic pathways.

Signal Transduction: It may influence signal transduction pathways, altering cellular responses.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Cycloalkyl Variants

- 1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone (C₁₂H₂₀O₃): Replacing the cyclobutyl group with a cycloheptyl moiety increases molecular weight (224.28 vs. 170.21) and introduces greater conformational flexibility. The cycloheptyl analog was discontinued commercially, possibly due to challenges in synthesis or stability . In contrast, the cyclobutyl derivative’s smaller ring may enhance reactivity in ring-opening or functionalization reactions.

Aromatic and Heterocyclic Derivatives

- It was synthesized in 100% crude yield and used in antisickling agent research, suggesting that aromatic dioxolane-ketones may have pharmaceutical applications .

- 1-Cyclobutyl-2-(pyridin-2-yl)ethanone (C₁₁H₁₄NO): Substituting dioxolane with a pyridine ring introduces basicity and coordination capacity, as evidenced by IR peaks at 1705 cm⁻¹ (C=O) and 1591 cm⁻¹ (C=N). Such electronic differences could make pyridinyl derivatives more suitable for metal-catalyzed reactions compared to dioxolane-protected ketones .

Substituent Effects

- Halogenated Derivatives (e.g., 1-(2-chloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone): Chlorine or bromine substituents () increase molecular polarity and may improve binding affinity in biological targets. However, halogenation can complicate synthesis due to side reactions, as seen in the 93.88% purity of a brominated analog .

Functional Group Comparisons

- 1-(1,3-Benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl)ethanone (C₁₇H₁₆O₃): This compound demonstrates how aromatic dioxolane derivatives exhibit higher molecular weights (268.31 vs.

Data Tables

Table 2: Physical Properties

Key Research Findings

Synthetic Utility: The dioxolane group in this compound serves as a protective moiety, enabling selective reactions at the ketone group in multi-step syntheses .

Biological Potential: Aromatic analogs (e.g., ) show promise in medicinal chemistry, suggesting the cyclobutyl derivative could be explored for bioactivity upon deprotection.

Steric and Electronic Effects : The cyclobutyl group’s strain enhances reactivity in ring-opening reactions compared to larger cycloalkyl derivatives .

Actividad Biológica

1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes a cyclobutyl group and a dioxolane ring. These structural features contribute to its reactivity and interactions with biological targets.

The biological activity of this compound may involve several mechanisms:

- Binding to Receptors : The compound may interact with specific receptors, modulating their activity. This can lead to alterations in cellular signaling pathways.

- Enzyme Inhibition : It has the potential to inhibit certain enzymes, thereby affecting metabolic pathways critical for various physiological functions.

- Signal Transduction Modulation : The compound may influence signal transduction pathways, which are essential for cellular responses to external stimuli.

Potential Therapeutic Applications

Research indicates that this compound may serve as a probe or ligand in biochemical studies. Its therapeutic potential is being investigated in various contexts, including cancer treatment and metabolic disorders.

Case Studies and Experimental Findings

Several studies have explored the effects of this compound in vivo and in vitro. Notable findings include:

- Cancer Research : In studies involving renal cell carcinoma xenograft models, compounds similar to this compound demonstrated the ability to reduce tumor size and modulate gene expression related to hypoxia-inducible factors (HIFs). These findings suggest a role in tumor growth inhibition .

- Enzyme Interaction Studies : Experimental data indicate that the compound can inhibit specific enzymes involved in metabolic processes. This inhibition can lead to significant alterations in metabolic pathways, which may be beneficial in treating diseases characterized by dysregulated metabolism .

- Pharmacological Profiles : The pharmacological profile of related compounds suggests that they exhibit polypharmacological characteristics, impacting multiple biological targets simultaneously. This feature is particularly valuable in drug development as it may enhance therapeutic efficacy while minimizing side effects .

Data Table: Summary of Biological Activities

| Study Focus | Model/System Used | Key Findings |

|---|---|---|

| Cancer Treatment | Renal cell carcinoma xenografts | Reduced tumor size; modulation of HIF-related genes |

| Enzyme Inhibition | In vitro enzyme assays | Significant inhibition of metabolic enzymes |

| Polypharmacology | Various biological assays | Interaction with multiple receptors and pathways |

Q & A

What are the established synthetic routes for 1-Cyclobutyl-2-(1,3-dioxolan-2-yl)-ethanone, and how do reaction conditions influence yield?

Basic Research Focus

The synthesis typically involves two key steps: (1) formation of the cyclobutyl-ethanone core via Friedel-Crafts acylation and (2) acetal protection of the ketone. For example, cyclobutyl groups can be introduced using AlCl₃-catalyzed acylation of cyclobutane derivatives with acetyl chloride under anhydrous conditions . The dioxolane ring is then formed via acid-catalyzed (e.g., p-toluenesulfonic acid) condensation of ethylene glycol with the ketone, achieving acetal protection . Yield optimization requires strict control of moisture (to prevent hydrolysis) and stoichiometric ratios of reactants. Lower temperatures (<0°C) during acylation reduce side reactions like polyacylation .

How can steric hindrance from the cyclobutyl group impact functionalization or derivatization of this compound?

Advanced Research Focus

The cyclobutyl group introduces significant steric bulk, which can hinder nucleophilic attack at the carbonyl carbon or limit access to the dioxolane oxygen atoms. For instance, attempts to perform nucleophilic additions (e.g., Grignard reactions) may require elevated temperatures or polar aprotic solvents (e.g., DMF) to overcome steric barriers . X-ray crystallography data for structurally analogous cyclobutyl-ketones (e.g., (5-Chlorothiophen-2-yl)(cyclobutyl)methanone) reveals distorted bond angles near the cyclobutyl moiety, suggesting potential reactivity limitations .

What analytical techniques are most effective for characterizing the stability of the 1,3-dioxolane ring under varying pH conditions?

Advanced Research Focus

The 1,3-dioxolane acetal is susceptible to hydrolysis under acidic or basic conditions. Stability can be assessed via:

- NMR Spectroscopy : Monitor proton signals of the dioxolane ring (δ 4.0–5.5 ppm) during exposure to HCl or NaOH. Disappearance of the acetal proton signal indicates hydrolysis .

- LC-MS : Track molecular ion peaks ([M+H]⁺) to detect degradation products. For example, deacetalisation in acidic acetone generates a hydroxy-ketone intermediate, identifiable at m/z 271 .

- Kinetic Studies : Measure half-life (t₁/₂) of the dioxolane group in buffered solutions to quantify pH-dependent stability .

How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

Data Contradiction Analysis

Discrepancies in yields often arise from subtle differences in reaction setups. For example:

- Catalyst Purity : AlCl₃ contaminated with moisture reduces acylation efficiency. Anhydrous AlCl₃, stored under argon, improves reproducibility .

- Workup Procedures : Inadequate quenching of Lewis acids (e.g., AlCl₃) post-reaction can lead to side reactions during isolation. Comparative studies show that ice-cold water quenching increases yield by 15–20% versus room-temperature methods .

- Chromatography vs. Crystallization : Column chromatography may recover purer products but lower mass yields compared to crystallization, as noted in similar acetal-protected ketones .

What strategies are recommended for introducing substituents onto the dioxolane ring without destabilizing the acetal group?

Advanced Research Focus

Functionalizing the dioxolane requires mild conditions to preserve the acetal. Successful approaches include:

- Electrophilic Aromatic Substitution : Use Lewis acids like BF₃·Et₂O to direct nitration or halogenation to the dioxolane’s α-position without cleavage .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids, employing Pd(PPh₃)₄ and low-temperature conditions (40°C), minimizes acetal degradation .

- Protection-Deprotection : Temporarily convert the acetal to a more robust protecting group (e.g., tert-butyldimethylsilyl ether) before functionalization .

How does the electronic environment of the cyclobutyl group influence spectroscopic signatures in NMR?

Basic Research Focus

The strained cyclobutyl ring induces unique electronic effects:

- ¹H NMR : Cyclobutyl protons resonate as complex multiplets (δ 1.8–2.5 ppm) due to ring strain and restricted rotation. Coupling constants (J = 8–10 Hz) help distinguish chair-like vs. puckered conformations .

- ¹³C NMR : The cyclobutyl carbon adjacent to the ketone appears downfield (δ 35–40 ppm), while the carbonyl carbon (C=O) is typically at δ 205–210 ppm .

- NOESY : Correlations between cyclobutyl protons and the dioxolane oxygen confirm spatial proximity, aiding conformational analysis .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic additions?

Advanced Research Focus

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity. Key parameters include:

- Frontier Molecular Orbitals (FMOs) : The LUMO of the ketone indicates susceptibility to nucleophilic attack at the carbonyl carbon .

- Steric Maps : Visualization of molecular surfaces (e.g., using Hirshfeld analysis) identifies sterically shielded regions, explaining preferential reaction pathways .

- Solvent Effects : PCM (Polarizable Continuum Model) simulations in solvents like THF or DCM predict solvation effects on activation energies .

How does the presence of the dioxolane group affect the compound’s bioavailability in pharmacological studies?

Advanced Research Focus

The 1,3-dioxolane acetal enhances lipophilicity (logP ≈ 1.5–2.0), improving membrane permeability but potentially reducing aqueous solubility. Key assessments include:

- PAMPA Assays : Measure passive diffusion across artificial membranes. Acetal-containing analogs show 2–3× higher permeability than hydroxylated counterparts .

- Metabolic Stability : Incubation with liver microsomes reveals rapid hydrolysis of the acetal in acidic environments (e.g., lysosomes), limiting in vivo half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.